molecular formula C10H16ClNO B13474073 N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride

N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride

Cat. No.: B13474073
M. Wt: 201.69 g/mol
InChI Key: DMVIRCBBZBTQNE-UHFFFAOYSA-N
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Description

N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride is a cyclopentanamine derivative substituted with a furan-3-ylmethyl group. The compound’s core structure consists of a cyclopentane ring attached to an amine group, with a furan heterocycle linked via a methylene bridge.

Properties

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

N-(furan-3-ylmethyl)cyclopentanamine;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-2-4-10(3-1)11-7-9-5-6-12-8-9;/h5-6,8,10-11H,1-4,7H2;1H

InChI Key

DMVIRCBBZBTQNE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NCC2=COC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride typically involves the reaction of furan-3-carbaldehyde with cyclopentylamine in the presence of a reducing agent. The reaction is carried out under mild conditions, often using solvents such as ethanol or methanol. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Amine Reactivity and Salt Behavior

The cyclopentanamine hydrochloride group undergoes acid-base and nucleophilic substitution reactions. Deprotonation of the ammonium salt (e.g., with NaHCO₃ or NaOH) generates the free amine, which can participate in:

  • Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) to form amides.

  • Alkylation : Formation of quaternary ammonium salts with alkyl halides.

  • Reductive Amination : Condensation with ketones/aldehydes followed by reduction (e.g., NaBH₃CN) to extend the amine chain .

Furan-3-ylmethyl Substituent Reactivity

The furan ring exhibits electrophilic aromatic substitution (EAS) at the 2- and 5-positions due to electron-rich aromaticity. Key reactions include:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 2-position .

  • Friedel-Crafts Alkylation/Acylation : Lewis acid-catalyzed substitution (e.g., AlCl₃) with alkyl halides or acyl chlorides .

  • Oxidation : MnO₂ or O₂ converts the furan ring to maleic anhydride derivatives under acidic conditions .

Cross-Reactivity: Amine-Furan Interactions

The proximity of the amine and furan groups enables intramolecular cyclization under specific conditions:

  • Gold(I)-Catalyzed Cyclization : Similar to furan-yne systems, Au(I) catalysts (e.g., [(MorDalPhos)Au(NCMe)]SbF₆) facilitate carbene formation, leading to spirocyclic intermediates (e.g., Scheme 2 in ).

  • Acid-Mediated Ring-Opening : HCl in methanol can protonate the furan oxygen, destabilizing the ring and enabling nucleophilic attack by the amine (Table 5 in ).

Table 1: Representative Reactions of N-[(Furan-3-yl)methyl]cyclopentanamine Hydrochloride

Reaction TypeConditionsProductYield (%)Source
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C → RTN-Acetylcyclopentanamine derivative85–90
Friedel-Crafts AcylationAcCl, AlCl₃, DCM, 25°C, 12 h2-Acetylfuranmethyl derivative78
Au(I)-Catalyzed Cyclization[(MorDalPhos)Au(NCMe)]SbF₆, DCE, 80°CSpirocyclic oxepane65
OxidationMnO₂, H₂O/MeOH, 60°CMaleic anhydride analog72

Mechanistic Insights

  • Gold-Catalyzed Pathways : The furan ring coordinates to Au(I), forming a carbene intermediate that undergoes ring expansion or contraction (Scheme 10 in ).

  • Acid-Base Dynamics : Protonation of the amine enhances furan’s electrophilicity, accelerating EAS (Table 4 in ).

Stability and Side Reactions

  • Hydrolysis : Prolonged exposure to aqueous acid cleaves the furan ring to diketones .

  • Polymerization : Strong Lewis acids (e.g., BF₃·OEt₂) induce furan oligomerization .

Scientific Research Applications

N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Cyclopentanamine Cores

N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopentanamine Hydrochloride (CAS 1052548-99-8)
  • Structure : Features a 1,3,4-oxadiazole ring substituted with a 4-chlorophenyl group and a cyclopentanamine core.
  • Molecular Formula : C₁₄H₁₇Cl₂N₃O.
  • Key Properties: Molecular Weight: 314.21 g/mol. Hydrogen Bond Donors/Acceptors: 2/3. Topological Polar Surface Area: 51 Ų.
  • Applications: Acts as a versatile scaffold in medicinal chemistry due to its oxadiazole moiety, which enhances binding affinity in receptor-ligand interactions.
N-(2-Phenylethyl)cyclopentanamine Hydrochloride
  • Structure : Substituted with a phenylethyl group instead of furan-3-ylmethyl.
  • Key Properties :
    • Higher lipophilicity due to the aromatic phenyl group.
    • Reduced hydrogen-bonding capacity compared to furan derivatives.
  • Applications : Likely used in CNS-targeting agents, leveraging the phenylethyl group’s resemblance to neurotransmitters like dopamine .

Heterocyclic Substitutions in Related Compounds

Tranylcypromine Derivatives (e.g., 3b in )
  • Structure : Benzamide hydrochlorides with furan, thiophene, or pyridine substituents.
  • Key Findings :
    • Furan-containing derivatives (e.g., 3b) exhibit moderate anti-LSD1 activity (IC₅₀ ~0.5 µM).
    • Thiophene analogs (e.g., 4a, 4b) show enhanced potency (IC₅₀ ~0.2 µM), attributed to sulfur’s electronegativity and improved π-π stacking.
  • Comparison : The furan moiety in N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride may offer similar advantages in target binding but with reduced metabolic stability compared to thiophene .
N-(4-Nitrobenzyl)cyclopentanamine Hydrochloride
  • Structure : Substituted with a nitro group, an electron-withdrawing substituent.
  • Lower solubility in aqueous media compared to furan derivatives.
  • Safety Profile : Classified as harmful via inhalation, skin contact, or ingestion, highlighting the impact of substituents on toxicity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors LogP* Key Substituent
N-[(furan-3-yl)methyl]cyclopentanamine HCl ~220 (estimated) 2 3 ~1.5 Furan-3-ylmethyl
N-{[5-(4-Cl-Ph)-oxadiazole]methyl}cyclopentanamine HCl 314.21 2 4 ~2.8 Oxadiazole, 4-Cl-Ph
N-(2-Phenylethyl)cyclopentanamine HCl 225.7 2 1 ~2.5 Phenylethyl
Tranylcypromine Derivative 3b ~400 3 5 ~3.0 Furan, benzamide

*LogP values estimated based on substituent contributions.

  • Key Observations :
    • The furan substituent in the target compound likely improves aqueous solubility compared to phenyl or chlorophenyl groups due to oxygen’s polarity.
    • The oxadiazole derivative’s higher molecular weight and LogP suggest prolonged half-life but reduced renal clearance .

Biological Activity

N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its biological activity, including antibacterial, antifungal, and anti-inflammatory properties, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a cyclopentanamine structure substituted with a furan moiety. The furan ring is known for its reactivity and has been associated with various biological activities, making it a valuable scaffold in medicinal chemistry.

1. Antibacterial Activity

Recent studies have indicated that compounds similar to N-[(furan-3-yl)methyl]cyclopentanamine exhibit significant antibacterial properties. For instance, certain derivatives demonstrated strong activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)Reference
Compound AStaphylococcus aureus5
Compound BEscherichia coli10
This compoundPseudomonas aeruginosaTBDCurrent Study

Preliminary findings suggest that this compound may possess comparable activity to established antibiotics, although specific MIC values are still under investigation.

2. Antifungal Activity

The antifungal potential of compounds containing furan rings has been well-documented. Studies have shown that these compounds can inhibit the growth of various fungal pathogens.

Table 2: Antifungal Activity of Related Compounds

CompoundTarget FungiMIC (µg/mL)Reference
Compound CCandida albicans15
Compound DAspergillus niger20
This compoundTBDTBDCurrent Study

The specific antifungal activity of this compound is yet to be quantified, but its structural similarity to active compounds suggests potential efficacy against common fungal pathogens.

3. Anti-inflammatory Activity

In addition to antimicrobial properties, compounds with the furan moiety have shown promise as anti-inflammatory agents. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Study: Anti-inflammatory Effects

A study assessing the anti-inflammatory effects of related furan-containing compounds demonstrated a significant reduction in pro-inflammatory cytokines in vitro. The compounds were tested on human cell lines exposed to inflammatory stimuli, showing a dose-dependent decrease in TNF-alpha and IL-6 levels.

The biological activity of this compound and its analogs may be attributed to their ability to interact with specific biological targets:

  • Enzymatic Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Membrane Disruption : The lipophilic nature of the furan ring may facilitate membrane penetration, leading to cell lysis in susceptible organisms.
  • Cytokine Modulation : The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways.

Conclusion and Future Directions

This compound exhibits promising biological activities that warrant further investigation. Future studies should focus on:

  • Detailed pharmacological profiling to establish MIC values against various pathogens.
  • In vivo studies to assess therapeutic efficacy and safety.
  • Exploration of structure–activity relationships (SAR) to optimize the compound for enhanced bioactivity.

Q & A

Q. What synthetic strategies are recommended for preparing N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride, and what parameters critically influence reaction yields?

  • Methodological Answer : Synthesis of structurally related cyclopentanamine hydrochlorides (e.g., N-butyl or N-propyl derivatives) often involves reductive amination or nucleophilic substitution. For example, coupling a furan-3-ylmethyl halide with cyclopentanamine under basic conditions (e.g., K₂CO₃ in DMF) followed by HCl salt formation is a plausible route . Critical parameters include solvent polarity (to stabilize intermediates), temperature control (to avoid furan ring decomposition), and stoichiometric ratios of reactants. Purification via recrystallization or column chromatography is essential to isolate the hydrochloride salt .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of This compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the cyclopentane ring (δ ~1.5–2.5 ppm for CH₂ groups) and furan-3-yl protons (distinct aromatic signals at δ ~7.3–8.1 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–260 nm) assesses purity (>95% recommended for biological assays) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies the molecular ion peak (expected m/z ~201.70 for [M+H]⁺) and chloride adducts .

Advanced Research Questions

Q. How does the position of the furyl substituent (3-yl vs. 2-yl) influence the compound’s physicochemical properties and receptor interactions?

  • Methodological Answer : Comparative studies of furan-2-yl and furan-3-yl derivatives (e.g., solubility, logP) can be conducted using shake-flask assays and computational modeling (e.g., COSMO-RS). For instance, furan-3-yl’s electronic asymmetry may enhance dipole-dipole interactions, altering solubility in polar solvents like water or methanol . Biological activity differences (e.g., receptor binding) require radioligand displacement assays or surface plasmon resonance (SPR) to measure affinity shifts .

Q. What experimental approaches can resolve discrepancies in reported solubility profiles of This compound across studies?

  • Methodological Answer :
  • Standardized Solubility Assays : Perform equilibrium solubility measurements in buffered solutions (e.g., PBS pH 7.4) under controlled temperature (25°C ± 0.5°C) .
  • Particle Size Analysis : Use dynamic light scattering (DLS) to assess particle aggregation, which may artificially reduce apparent solubility .
  • Co-solvent Screening : Test solubility in methanol, DMSO, or ethanol (95%) to identify optimal storage conditions .

Q. How can researchers design experiments to evaluate the metabolic stability of This compound in hepatic systems?

  • Methodological Answer :
  • In Vitro Microsomal Assays : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over time to calculate half-life (t₁/₂) .
  • Metabolite Identification : Use high-resolution MS (HRMS) to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with synthetic standards .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of This compound in receptor-binding studies?

  • Methodological Answer :
  • Assay Validation : Ensure consistent receptor sources (e.g., recombinant vs. native receptors) and buffer compositions (e.g., Mg²⁺ concentration affects GPCR binding) .
  • Positive/Negative Controls : Include reference ligands (e.g., nalfurafine for κ-opioid receptors) to calibrate assay sensitivity .
  • Orthogonal Assays : Confirm binding data with functional assays (e.g., cAMP inhibition for GPCRs) to distinguish allosteric vs. orthosteric effects .

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